Isolongifolanone: A Comprehensive Technical Guide
Isolongifolanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolongifolanone (B1589518), a sesquiterpenoid ketone, is a significant molecule in the fragrance and flavor industry, prized for its persistent woody, earthy, and amber-like aroma.[1][2] Beyond its olfactory properties, its unique bridged tricyclic structure serves as a chiral scaffold, making it a molecule of interest for synthetic chemists and drug development professionals. This technical guide provides an in-depth overview of the chemical and physical properties of isolongifolanone, detailed experimental protocols for its synthesis, and an exploration of its analytical characterization.
Chemical and Physical Properties
Isolongifolanone is typically encountered as a colorless to pale yellow liquid.[3] Its distinct aroma is often described as woody, dry, and diffusive with rich amber and patchouli-like notes.[4] The following tables summarize the key chemical and physical properties of isolongifolanone, compiled from various sources.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O | [3] |
| Molecular Weight | 220.35 g/mol | [3] |
| CAS Number | 23787-90-8 | [4] |
| IUPAC Name | (3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | [3] |
| Synonyms | Isolongifolene (B72527) ketone, Piconia, Timberone, Valanone B | [2] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Woody, earthy, amber, dry, patchouli | [1][2][4] |
| Boiling Point | 280-300 °C at 1 atm | [4] |
| Density | Approximately 0.998 - 1.007 g/mL at 20 °C | |
| Refractive Index | Approximately 1.4980 - 1.5030 at 20 °C | |
| Flash Point | Approximately 110 °C | |
| Solubility | Insoluble in water; Soluble in ethanol | |
| Vapor Pressure | < 0.1 kPa at 20 °C |
Synthesis of Isolongifolanone
The most common synthetic route to isolongifolanone begins with the isomerization of longifolene, a readily available sesquiterpene found in Indian turpentine (B1165885) oil, to isolongifolene. This is followed by the oxidation of isolongifolene.
Synthesis Workflow
Caption: General synthesis workflow for Isolongifolanone.
Experimental Protocols
1. Isomerization of Longifolene to Isolongifolene
This procedure is adapted from a patented method and describes the acid-catalyzed isomerization of longifolene.
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Materials:
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Longifolene (80% purity from Indian turpentine oil)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Into a heated solution (60 °C) of 90 g of toluene and 10 g (0.07 mol) of BF₃-etherate, 240 g (0.79 mol) of Longifolene are dropped over a period of 30 minutes.[5]
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The reaction mixture is stirred at 100 °C for 3 hours.[5]
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After cooling to room temperature, the reaction is neutralized.
-
The organic layer is dried over anhydrous Na₂SO₄.[5]
-
The solvent is distilled off under reduced pressure to yield crude isolongifolene.[5]
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2. Oxidation of Isolongifolene to Isolongifolanone
This protocol details the oxidation of the resulting isolongifolene to isolongifolanone using hydrogen peroxide in the presence of formic acid.[5][6]
-
Materials:
-
Isolongifolene (from the previous step)
-
Toluene
-
Formic acid
-
Hydrogen peroxide (35% solution)
-
Sodium carbonate solution
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A three-neck round-bottom flask equipped with a condenser and a dropping funnel is charged with 198 g (0.68 mol) of isolongifolene, 80 g of toluene, and 68 g (1.48 mol) of formic acid.[5] The mixture is heated to 60-70 °C.[5]
-
136 g (1.4 mol) of 35% hydrogen peroxide is added dropwise over 1 hour.[5]
-
The mixture is stirred for 3 hours at 80-85 °C.[5]
-
After cooling to room temperature, the organic phase is separated.[5]
-
The organic phase is neutralized by washing with a sodium carbonate solution and then with water.[5]
-
The neutralized organic phase is dried over anhydrous Na₂SO₄.[5]
-
The solvent is removed by distillation under reduced pressure to yield crude isolongifolanone.[5]
-
3. Purification
The crude isolongifolanone can be purified by fractional distillation under vacuum.
-
Procedure:
-
The crude product is subjected to fractional distillation at a reduced pressure (e.g., 2-3 mm Hg).[1]
-
The fraction distilling at approximately 112-115 °C at 3 mm Hg is collected as purified isolongifolanone.[1] This process separates the desired ketone from unreacted starting materials and by-products such as lactones.[1]
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Analytical Characterization
The identity and purity of isolongifolanone are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of isolongifolanone and identifying any impurities. The retention time in a gas chromatogram is characteristic of the compound, and the mass spectrum provides its molecular weight and fragmentation pattern, which aids in structural confirmation.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of purified isolongifolanone shows a characteristic strong absorption for the carbonyl group (C=O) at approximately 1695 cm⁻¹. Other notable absorptions include those for gem-dimethyl groups around 1368 and 1387 cm⁻¹, and a methylene (B1212753) group adjacent to the carbonyl at about 1410 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data are crucial for the unambiguous structural elucidation of isolongifolanone. While the use of NMR for characterization is cited in the literature, specific, comprehensive spectral data with peak assignments were not available in the public domain at the time of this review. For researchers requiring this level of characterization, it is recommended to acquire these spectra on a purified sample.
Applications
The primary application of isolongifolanone is in the fragrance industry, where it is used in a wide variety of products including perfumes, soaps, and cosmetics to impart its characteristic woody and amber scent.[2] Its stable chemical nature makes it suitable for use in various product bases. Furthermore, its chiral structure has drawn interest as a starting material or building block in the asymmetric synthesis of more complex molecules, potentially including new drug candidates.
Safety and Handling
Isolongifolanone is classified as a skin irritant and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the chemical and physical properties, synthesis, and analysis of isolongifolanone. The detailed protocols and compiled data serve as a valuable resource for professionals in research and development.
References
- 1. US3718698A - Isolongifolene processes and product - Google Patents [patents.google.com]
- 2. foreverest.net [foreverest.net]
- 3. Isolongifolanone | C15H24O | CID 21116680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolongifolanone | Givaudan [givaudan.com]
- 5. US5260459A - Cyclic isolongifolanone-ketals - their manufacture and their application - Google Patents [patents.google.com]
- 6. Isolongifolanone synthesis technology - Eureka | Patsnap [eureka.patsnap.com]
